Product packaging for (S)-(+)-2-Phenylglycine methyl ester hydrochloride(Cat. No.:CAS No. 15028-39-4)

(S)-(+)-2-Phenylglycine methyl ester hydrochloride

Cat. No.: B554969
CAS No.: 15028-39-4
M. Wt: 201.65 g/mol
InChI Key: DTHMTBUWTGVEFG-QRPNPIFTSA-N
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Description

Contextualizing L-Phenylglycine Methyl Ester Hydrochloride within Contemporary Organic Chemistry

L-Phenylglycine methyl ester hydrochloride serves as a crucial chiral building block in contemporary organic chemistry. numberanalytics.com Its structure, featuring a stereogenic center, makes it an invaluable asset in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. chemimpex.comscispace.com This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug can be contingent on its specific stereochemistry.

The compound is widely utilized as an intermediate in the synthesis of a variety of pharmaceuticals. chemimpex.com Notably, it is a key precursor in the production of semi-synthetic β-lactam antibiotics like ampicillin (B1664943). nih.govoup.com The enzymatic synthesis of ampicillin often involves the coupling of 6-aminopenicillanic acid with a derivative of phenylglycine, such as its methyl ester. oup.com

Furthermore, L-Phenylglycine methyl ester hydrochloride is extensively used in peptide synthesis. chemimpex.comsigmaaldrich.com As a derivative of the non-proteinogenic amino acid L-phenylglycine, it can be incorporated into peptide chains to create novel peptidomimetics with tailored biological activities. chemimpex.comnih.gov Its application in solid-phase peptide synthesis allows for the construction of complex peptides that are instrumental in drug discovery. chemimpex.com The phenyl group within its structure can also enhance the biological activity of the resulting compounds. chemimpex.com

Beyond pharmaceuticals, this compound finds application as a chiral anisotropic reagent. medchemexpress.com This property is leveraged for the determination of the absolute configuration of various chiral carboxylic acids, a critical step in stereochemical analysis. medchemexpress.comresearchgate.net

Historical Trajectories and Milestones in the Study of L-Phenylglycine Methyl Ester Hydrochloride

The study and application of L-Phenylglycine and its derivatives are intrinsically linked to the broader history of amino acid chemistry and asymmetric synthesis. A common and historically significant method for the preparation of amino acid methyl ester hydrochlorides involves the use of thionyl chloride in methanol (B129727). rsc.org This straightforward esterification process has been a foundational technique in organic synthesis.

A key milestone in the utilization of phenylglycine derivatives was their application in the Staudinger synthesis of β-lactams. nih.gov This [2+2] cycloaddition reaction between a ketene (B1206846) and an imine has been a cornerstone for the synthesis of this important class of antibiotics. nih.govrsc.org The diastereoselectivity of this reaction, crucial for obtaining the desired stereoisomer, was found to be influenced by the choice of reagents and reaction conditions. encyclopedia.pub

The development of methods to control the stereochemistry of reactions involving phenylglycine derivatives has been a continuous area of research. For instance, the use of zinc enolates in the condensation with imines derived from phenylglycine methyl ester was shown to produce trans-2-azetidinones with high stereoselectivity. scispace.com This represented a significant advancement in achieving predictable stereochemical outcomes.

More recently, the focus has shifted towards more efficient and environmentally benign synthetic methods. This includes the development of one-pot syntheses and the use of organocatalysts to achieve high enantioselectivity. nih.govorganic-chemistry.org

Current Research Frontiers and Emerging Paradigms for L-Phenylglycine Methyl Ester Hydrochloride

Current research continues to expand the utility of L-Phenylglycine methyl ester hydrochloride, pushing the boundaries of chemical synthesis and analysis.

One of the active frontiers is its use in the development of novel chiral catalysts. chemimpex.com The inherent chirality of the molecule is being harnessed to design and synthesize new catalysts that can facilitate a wide range of asymmetric transformations with high efficiency and selectivity.

In the realm of pharmaceutical synthesis, researchers are exploring new ways to incorporate L-phenylglycine and its derivatives into drug candidates to enhance their therapeutic profiles. This includes its use in the synthesis of inhibitors for enzymes implicated in various diseases. biosynth.com For example, derivatives of phenylglycine have been investigated for their potential to inhibit enzymes involved in inflammatory and autoimmune diseases. biosynth.com

Another emerging paradigm is the application of L-Phenylglycine methyl ester in materials science. chemimpex.com Scientists are exploring the incorporation of this chiral molecule into polymer matrices to create advanced materials with unique properties. The phenyl groups can contribute to enhanced material characteristics, opening up possibilities for new applications.

Furthermore, the development of biocatalytic methods for the synthesis of L-phenylglycine itself is a significant area of research. nih.gov Microbial bioconversion processes are being engineered to produce this valuable amino acid with high enantioselectivity and from sustainable feedstocks, offering a greener alternative to traditional chemical synthesis. nih.gov

The continuous exploration of its reactivity and the development of novel synthetic methodologies ensure that L-Phenylglycine methyl ester hydrochloride will remain a key player in the advancement of chemical sciences.

Data Tables

Physicochemical Properties of L-Phenylglycine Methyl Ester Hydrochloride

Property Value Reference
CAS Number 15028-39-4 chemimpex.comsigmaaldrich.com
Molecular Formula C₉H₁₁NO₂·HCl chemimpex.com
Molecular Weight 201.65 g/mol sigmaaldrich.com
Appearance White to off-white powder chemimpex.com
Melting Point 187-189 °C chemimpex.com

| Optical Rotation | [α]D²⁰ = +142.8 ± 2º (c=1 in MeOH) | chemimpex.com |

Compound Names Mentioned

Compound Name
6-aminopenicillanic acid
Ampicillin
L-Phenylglycine
L-Phenylglycine methyl ester hydrochloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO2 B554969 (S)-(+)-2-Phenylglycine methyl ester hydrochloride CAS No. 15028-39-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHMTBUWTGVEFG-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459060
Record name Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15028-39-4
Record name Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Phenylglycine methyl ester hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Spectroscopic and Chromatographic Characterization of L Phenylglycine Methyl Ester Hydrochloride in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity and chemical environment of atoms.

Proton (¹H) NMR spectroscopy of L-Phenylglycine methyl ester hydrochloride and its derivatives reveals characteristic chemical shifts that are crucial for structural confirmation. In diastereomeric dipeptide esters that include an N-terminal α-phenylglycine unit, a noticeable nonequivalence in the methyl ester signals in the ¹H NMR spectra can be observed. acs.org This phenomenon is instrumental in differentiating between diastereomers.

Furthermore, when L-phenylglycine methyl ester is used as a chiral derivatizing agent, for instance with α-chiral primary amines, the resulting diastereomers exhibit distinct ¹H NMR spectra. researchgate.net A simplified model based on conformational analysis and NMR data allows for the assignment of the absolute configuration of the chiral amine by comparing the chemical shifts of the (R)- and (S)-Boc-phenylglycine derivatives. researchgate.net

A study on the derivatization of various chiral carboxylic acids with phenylglycine methyl ester (PGME) demonstrated a method for determining their absolute configurations. researchgate.netacs.org The ¹H NMR spectra of the resulting diastereomeric amides, when compared, show consistent patterns in the chemical shift differences (Δδ), which can be correlated to the spatial arrangement of substituents around the chiral center. acs.org

Table 1: Representative ¹H NMR Spectral Data for L-Phenylglycine Methyl Ester Hydrochloride Derivatives

Compound/DerivativeProtonChemical Shift (δ) ppm
Glycine methyl ester hydrochlorideCH₃3.79
CH₂3.89
(S)-Boc-phenylglycine amidesL₁ substituentNegative Δδ(R,S)
L₂ substituentPositive Δδ(R,S)

Note: The chemical shifts for Glycine methyl ester hydrochloride are provided for comparative purposes. chemicalbook.com The Δδ values for the Boc-phenylglycine amides represent the difference in chemical shifts between the (R)- and (S)-derivatives. researchgate.net

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For amino acid derivatives, the chemical shifts of carbonyl carbons are particularly sensitive to the molecular environment and solvent polarity. mdpi.com

In studies of N-Boc-amino acid methyl esters, including derivatives of proline and serine, the ¹³C NMR chemical shifts of the carbonyl carbons of the peptide bond and the carbomethoxy group were observed to shift downfield with increasing solvent polarity. mdpi.com In contrast, the carbonyl carbon of the N-Boc group showed minimal change. mdpi.com These shifts are influenced by a balance of intermolecular forces between the carbonyl group and the solvent, and steric effects from the amino acid's substituents. mdpi.com

The analysis of ¹³C NMR spectra of Schiff base lithium salts derived from various amino acids, including L-phenylalanine, in D₂O has also been reported, showing the influence of the chemical environment on the carbon signals. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for Amino Acid Derivatives

Compound/DerivativeCarbonChemical Shift (δ) ppm
Glycine methyl ester hydrochlorideC=O168.89
CH₃52.68
CH₂40.89
L-PhenylalanineC=O174.1
56.5
38.6
Aromatic Carbons128.2 - 137.5

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of non-volatile and thermally labile molecules, making it highly suitable for studying biomolecules and their derivatives. nih.gov ESI-MS has been effectively employed in chiral recognition and enantioselectivity studies of amino acids and their esters. rsc.org

The technique can be used to monitor the formation of host-guest complexes between chiral selectors, such as crown ethers, and amino acid esters. The relative intensities of the complex ions in the mass spectrum can provide a measure of the enantioselectivity of the host. rsc.org However, it has been noted that ESI-MS may sometimes show a decrease in the observed enantioselectivity compared to other methods like Fast Atom Bombardment Mass Spectrometry (FAB-MS). rsc.org

Derivatization of amino acids, for example with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), can enhance their hydrophobicity and improve ionization efficiency in ESI-MS, leading to increased detection sensitivity. nih.gov This approach is particularly useful in complex biological matrices. nih.gov The fragmentation of these derivatives in tandem mass spectrometry (MS/MS) often produces a characteristic product ion, which can be used for selective and sensitive quantification. nih.govmedsci.org

Table 3: ESI-MS/MS Parameters for AQC-Derivatized Amino Acids

Amino Acid DerivativePrecursor Ion (m/z)Product Ion (m/z)
AQC-Phenylalanine314.2171.1
AQC-Alanine238.2121.1
AQC-Glycine224.1121.1

Note: The data is based on the analysis of AQC-derivatized amino acids. medsci.org The product ion at m/z 171 corresponds to the 6-aminoquinolyl moiety. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. Chiral HPLC, in particular, is essential for determining the enantiomeric purity of chiral compounds.

The separation of enantiomers by HPLC is achieved using chiral stationary phases (CSPs). wikipedia.org These phases contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. eijppr.com The mechanism of chiral recognition is often described by the "three-point interaction model," which requires at least three simultaneous interactions between the analyte and the chiral selector for effective separation. wikipedia.org

A wide variety of CSPs have been developed, with polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) being among the most successful and widely used. nih.gov These can be modified with groups like 3,5-dimethylphenylcarbamate to enhance their enantiorecognition capabilities. nih.gov Other types of CSPs include Pirkle-type phases, which are classified as π-electron acceptors, donors, or a combination of both, and are effective for separating a range of compounds. wikipedia.orghplc.eu Crown ether-based CSPs are particularly useful for the separation of primary amines and amino acids. nih.gov

For the analysis of phenylglycine and its derivatives, various CSPs have been shown to be effective. For instance, a study demonstrated the spontaneous oscillatory chiral conversion of phenylglycine using HPLC with a chiral stationary phase. researchgate.net The choice of the CSP and the mobile phase composition are critical factors that influence the separation efficiency. nih.gov

Table 4: Examples of Chiral Stationary Phases for Amino Acid Derivative Separation

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleApplications
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Broad applicability for various chiral compounds. nih.gov
Pirkle-type(R,R)-Whelk-O 1Separation of π-acidic and π-basic compounds.
Crown Ether-basedCROWNPAK CR-I(+)Separation of underivatized α-amino acids. nih.gov
Cyclofructan-basedLARIHC CF6-PSeparation of primary amines, including amino esters. sigmaaldrich.com

Derivatization Strategies for Enhanced HPLC Separation

In high-performance liquid chromatography (HPLC), derivatization is a crucial strategy to enhance the detection and separation of molecules that lack a strong chromophore or fluorophore. For amino acid esters like L-Phenylglycine methyl ester, derivatization serves to introduce a chemical group that responds strongly to UV or fluorescence detectors, thereby improving analytical sensitivity and selectivity. scielo.br This process involves reacting the primary amino group of the ester with a specific reagent to form a stable, highly detectable derivative. The choice of derivatizing agent is critical and depends on the analytical requirements, such as desired detection limits and the need to resolve chiral compounds. yakhak.orgnih.gov

The use of 9-fluorenylmethyl chloroformate (FMOC-Cl) is a widely adopted method for the pre-column derivatization of primary and secondary amino acids and their esters for reversed-phase HPLC analysis. scielo.brnih.govjascoinc.com The reaction of FMOC-Cl with the primary amine of an α-amino acid methyl ester, such as L-Phenylglycine methyl ester, yields a stable N-FMOC derivative. This derivative possesses a highly fluorescent fluorenyl group, which allows for sensitive detection. creative-proteomics.com

The derivatization is typically carried out in a basic medium, such as a borate (B1201080) buffer (pH 9-9.5), with the reaction being rapid and efficient at room temperature. scielo.brnih.gov The resulting FMOC-amino acid ester derivatives are well-resolved on C18 columns. researchgate.net Studies have shown that optimizing the reaction conditions, such as the molar ratio of FMOC-Cl to the analyte and the reaction time, is essential for achieving maximum derivatization efficiency and minimizing the formation of interfering by-products like FMOC-OH. scielo.brresearchgate.net The enantiomeric separation of N-FMOC derivatized amino acid methyl esters has been successfully achieved on amylose-derived chiral stationary phases, demonstrating that this derivatization technique is valuable for determining the enantiomeric purity of these compounds. researchgate.net

Table 1: HPLC Derivatization Data for Amino Acid Methyl Esters with FMOC-Cl

AnalyteDerivatizing AgentDetection MethodKey FindingsReference
α-Amino Acid Methyl Esters9-fluorenylmethyl chloroformate (FMOC-Cl)Fluorescence (Ex: ~265 nm, Em: ~310 nm) or UV (~262 nm)Forms stable, highly fluorescent derivatives suitable for RP-HPLC. Allows for sensitive quantification and enantiomeric purity determination on chiral columns. creative-proteomics.comresearchgate.netresearchgate.net
L-Alanine Methyl EsterFMOC-ClFluorescenceSuccessfully separated from its D-enantiomer and the corresponding acid impurities on an amylose-derived chiral stationary phase. researchgate.net
L-Leucine Methyl EsterFMOC-ClFluorescenceEnantiomeric impurity was determined to be 0.05% after derivatization. yakhak.org

For analysis by gas chromatography-mass spectrometry (GC-MS), amino acids and their esters require derivatization to increase their volatility and thermal stability. mdpi.comresearchgate.net A robust, two-step derivatization procedure is commonly employed. The first step involves esterification of the carboxylic acid group, which is already complete in the case of L-Phenylglycine methyl ester. The second step is the acylation of the amino group with a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govresearchgate.net

This process yields a Methyl Ester-Pentafluoropropionic (Me-PFP) derivative. The introduction of the pentafluoropropionyl group, which is rich in fluorine atoms, enhances the electronegativity of the molecule. researchgate.net This makes the derivative highly suitable for sensitive detection by GC-MS, particularly using electron-capture negative-ion chemical ionization (ECNICI), which can provide considerably higher sensitivity than electron ionization (EI). researchgate.netnih.gov Research has demonstrated the long-term stability of Me-PFP derivatives of various amino acids in organic solvents like toluene (B28343), allowing for precise and accurate quantitative measurements over several days. mdpi.comresearchgate.net This derivatization strategy is effective for analyzing complex biological samples and for chiral separations on specialized capillary columns. mdpi.comresearchgate.net

Table 2: GC-MS Derivatization Data for Amino Acids

Analyte ClassDerivatization StepsDerivative TypeAnalytical TechniqueKey FindingsReference
Amino Acids1. Esterification (e.g., 2 M HCl in CH₃OH) 2. Acylation (e.g., PFPA in ethyl acetate)Methyl Ester-Pentafluoropropionyl (Me-PFP)GC-MSDerivatives are volatile, thermally stable, and show long-term stability (≥14 days) in toluene extracts, allowing for accurate quantification. mdpi.comresearchgate.net
Urinary Amino AcidsTwo-step derivatization with in-situ prepared deuterium-labeled internal standards.Me-PFPGC-MS with Selected-Ion Monitoring (SIM)Method enables precise and accurate quantitative analysis of 21 amino acids in human urine samples. mdpi.com
γ-Glutamyl PeptidesDerivatization with 2 M HCl/CH₃OH followed by PFPA.Me-PFPGC-MS (ECNICI mode)Method allows for specific measurement of γ-glutamyl peptides by converting them to a pyroglutamate (B8496135) derivative. nih.govnih.gov

Optical Rotation and Circular Dichroism for Stereochemical Characterization

The stereochemical identity of a chiral molecule like L-Phenylglycine methyl ester hydrochloride is defined by its three-dimensional structure. Techniques such as optical rotation and circular dichroism are indispensable chiroptical methods used to characterize and differentiate between enantiomers. wikipedia.org These methods rely on the differential interaction of chiral molecules with plane-polarized and circularly polarized light, respectively.

Optical activity is a hallmark physical property of chiral substances. masterorganicchemistry.com When plane-polarized light passes through a solution containing an enantiomer, the plane of polarization is rotated. The direction and magnitude of this rotation are measured using a polarimeter. libretexts.org The specific rotation, [α]D, is a standardized, characteristic value for a chiral compound, calculated from the observed rotation under specific conditions of concentration, path length, temperature, and wavelength (typically the sodium D-line, 589 nm). masterorganicchemistry.com

Enantiomers rotate plane-polarized light by exactly the same angle but in opposite directions. libretexts.org The L-enantiomer, designated as (+), is dextrorotatory (rotates light to the right), while the D-enantiomer, designated as (-), is levorotatory (rotates light to the left). libretexts.org For L-Phenylglycine methyl ester hydrochloride, reported specific rotation values are positive, confirming its dextrorotatory nature. Conversely, its enantiomer, D-Phenylglycine methyl ester hydrochloride, exhibits a negative specific rotation of a similar magnitude. This opposing optical activity is a definitive method for distinguishing between the two enantiomers. thermofisher.comsigmaaldrich.com

Table 3: Specific Rotation of Phenylglycine Methyl Ester Hydrochloride Enantiomers

CompoundCAS NumberSpecific Rotation ([α]D)Measurement ConditionsReference
L-(+)-Phenylglycine methyl ester hydrochloride15028-39-4+142.8 ± 2°c = 1 in Methanol (B129727), 20°C chemimpex.com
L-(+)-Phenylglycine methyl ester hydrochloride15028-39-4+120°c = 1 in H₂O, 20°C sigmaaldrich.com
D-(-)-Phenylglycine methyl ester hydrochloride19883-41-1-123°c = 1 in H₂O tcichemicals.com
D-(-)-2-Phenylglycine methyl ester hydrochloride19883-41-1-115.9 ± 0.1°c = 1 in water thermofisher.com

Compound Reference Table

Mechanistic Investigations of Reactions Involving L Phenylglycine Methyl Ester Hydrochloride

Reaction Pathways and Transition State Analysis in Organic Transformations

The reaction pathways involving L-Phenylglycine methyl ester hydrochloride are diverse, ranging from multicomponent reactions to asymmetric syntheses. While specific transition state analyses for this exact compound are not extensively documented in readily available literature, mechanistic insights can be drawn from analogous systems and general principles of related reactions.

One important class of reactions where amino acid esters are employed is the Strecker synthesis of α-amino acids. The classical Strecker synthesis involves the reaction of an aldehyde, ammonia, and hydrogen cyanide. In asymmetric variations, a chiral amine, such as a phenylglycine derivative, is used to induce stereoselectivity. The reaction proceeds through the formation of a chiral imine, which is then attacked by the cyanide nucleophile. The stereochemical outcome is determined by the facial selectivity of the cyanide addition to the imine, which is influenced by the stereochemistry of the chiral auxiliary. The transition state likely involves a conformation that minimizes steric interactions between the incoming nucleophile, the aldehyde substituent, and the chiral auxiliary.

Another relevant multicomponent reaction is the Ugi reaction, which combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. L-Phenylglycine methyl ester hydrochloride can serve as the amine component. The plausible reaction mechanism involves the initial formation of an imine from the amine and the carbonyl compound. Subsequent protonation of the imine by the carboxylic acid activates it for nucleophilic attack by the isocyanide, forming a nitrilium ion. This intermediate is then trapped by the carboxylate anion, followed by a Mumm rearrangement to yield the final product. The entire sequence is driven by the irreversible Mumm rearrangement.

Role of L-Phenylglycine Methyl Ester Hydrochloride as a Chiral Auxiliary and Catalyst

The chiral nature of L-Phenylglycine methyl ester hydrochloride makes it a valuable tool in asymmetric synthesis, primarily as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.

L-Phenylglycine derivatives have demonstrated considerable success as chiral auxiliaries in the asymmetric Strecker synthesis. For instance, (R)-phenylglycine amide, a closely related compound, has been used to achieve high diastereoselectivity in the synthesis of α-amino nitriles. nih.govresearchgate.net The mechanism of stereochemical induction relies on the ability of the chiral auxiliary to control the trajectory of the incoming nucleophile. In the case of the Strecker synthesis, the phenylglycine moiety creates a sterically biased environment around the imine double bond. The nucleophilic attack of the cyanide ion preferentially occurs from the less hindered face, leading to the formation of one diastereomer in excess. This diastereoselectivity is often enhanced by a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards its formation. nih.govresearchgate.net

The following table summarizes representative results from an asymmetric Strecker synthesis using a phenylglycine-derived chiral auxiliary, demonstrating the high levels of diastereoselectivity that can be achieved.

AldehydeDiastereomeric Ratio (dr)Yield (%)
Pivaldehyde>99:193
Isobutyraldehyde>99:185
Benzaldehyde>99:176

Data adapted from studies on asymmetric Strecker synthesis using (R)-phenylglycine amide as a chiral auxiliary. researchgate.net

While the primary role of L-Phenylglycine methyl ester hydrochloride is as a chiral auxiliary, derivatives of phenylglycine have also been explored in the development of chiral catalysts. For example, phenylglycine-based amphiphiles have been shown to self-assemble with metal ions to form chiral supramolecular nanozymes. rsc.org These nanozymes exhibit peroxidase-like activity and can catalyze oxidation reactions with enantioselectivity. The catalytic efficiency and stereocontrol are attributed to the transfer of chirality from the phenylglycine units to the supramolecular structure and a synergistic effect between the metal ions and the chiral nanoribbons. rsc.org

Furthermore, chiral ligands derived from amino acids are widely used in transition metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation. While specific catalysts derived directly from L-Phenylglycine methyl ester hydrochloride are not prominently featured in the reviewed literature, the general principle involves the coordination of the chiral ligand to a metal center, creating a chiral environment that directs the stereochemical outcome of the catalyzed reaction.

Mechanistic Studies in Peptide Coupling and Amidation Reactions

L-Phenylglycine methyl ester hydrochloride is a building block in peptide synthesis. The formation of the amide bond is a critical step, and various coupling reagents have been developed to facilitate this transformation efficiently and with minimal racemization. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

The general mechanism for peptide coupling using EDC and an additive involves the activation of the carboxylic acid group of one amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. The additive, such as HOBt or NHS, reacts with the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization. This active ester then reacts with the amino group of the second amino acid, in this case, L-Phenylglycine methyl ester hydrochloride, to form the desired peptide bond, with the regeneration of the coupling agent's urea byproduct.

While this describes the general pathway, the specific kinetics and transition state energies can be influenced by the steric and electronic properties of the coupling partners. The bulky phenyl group of L-Phenylglycine methyl ester hydrochloride may influence the rate of the coupling reaction and the stability of the intermediates.

Computational Chemistry and Density Functional Theory (DFT) Studies for Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, predicting stereochemical outcomes, and understanding the structures of transition states. While specific DFT studies focused exclusively on the reaction mechanisms of L-Phenylglycine methyl ester hydrochloride are not widely available, computational studies on related systems provide significant insights.

For instance, DFT calculations have been employed to study the mechanism of peptide bond formation between two glycine molecules. nih.gov These studies have investigated the thermodynamics and kinetics of the reaction in both the gas phase and in different solvent environments. The calculations reveal the geometry of the transition state and the activation energy barrier for the reaction, providing a detailed picture of the reaction pathway at the molecular level. nih.gov Such computational approaches could be extended to more complex systems involving L-Phenylglycine methyl ester hydrochloride to understand the influence of the phenyl group on the reaction mechanism.

Computational modeling has also been used to understand the conformational preferences of chiral catalysts and how these conformations influence the transition state of a reaction, ultimately determining the enantioselectivity. researchgate.net For chiral auxiliaries, DFT calculations can help to model the transition state of the diastereoselective step, explaining the observed stereochemical outcome by identifying the lowest energy pathway.

Applications of L Phenylglycine Methyl Ester Hydrochloride As a Versatile Building Block in Complex Molecule Synthesis

Pharmaceutical Development and Medicinal Chemistry

L-Phenylglycine methyl ester hydrochloride serves as a fundamental building block in the creation of numerous pharmaceutical compounds. chemimpex.com Its chiral nature is particularly significant in drug development, influencing the biological activity and pharmacokinetic properties of therapeutic agents. cymitquimica.com

Synthesis of Amino Acid Derivatives with Enhanced Biological Activity

This compound is instrumental in synthesizing amino acid derivatives, which are pivotal in medicinal chemistry and drug formulation. chemimpex.com The incorporation of the phenyl group from L-phenylglycine methyl ester hydrochloride can augment the biological activity of the resulting molecules. chemimpex.com These derivatives are essential for developing drugs with improved efficacy. chemimpex.com

Precursor in the Synthesis of Semi-Synthetic Beta-Lactam Antibiotics

L-Phenylglycine methyl ester hydrochloride is a key precursor in the production of semi-synthetic beta-lactam antibiotics. google.com These antibiotics, such as ampicillin (B1664943), amoxicillin, and cephalexin, are synthesized using D-phenylglycine derivatives. researchgate.net The beta-lactam ring is a core structure in many antibiotics that inhibit bacterial cell wall synthesis. nih.govbiomedpharmajournal.org

Building Block for Peptides and Azapeptides

In the realm of peptide synthesis, L-phenylglycine methyl ester hydrochloride is a commonly used building block. chemimpex.com It is particularly valuable in solid-phase peptide synthesis, a technique that allows for the construction of complex peptides with specific biological functions. chemimpex.comnih.gov Furthermore, it is utilized in the synthesis of azapeptides, which are peptide analogs where the alpha-carbon of one or more amino acid residues is replaced by a nitrogen atom. nih.gov This modification can lead to peptides with improved therapeutic properties, such as extended half-life and bioavailability. nih.govnih.gov

Intermediates for Anti-diabetic, Anti-tumor, and Anti-HIV Drugs

The versatility of L-phenylglycine methyl ester hydrochloride extends to its role as an intermediate in the synthesis of various therapeutic agents. Research has explored the use of repurposed drugs, including certain antidiabetics, in cancer therapy. mdpi.com For instance, metformin, a first-line treatment for type 2 diabetes, has shown potential in reducing cancer incidence and mortality. mdpi.com In the context of HIV treatment, nucleoside reverse transcriptase inhibitors (NRTIs) have been observed to reduce the risk of developing prediabetes and type 2 diabetes in people living with HIV. nih.govnih.govresearchgate.net While the direct synthetic link to L-phenylglycine methyl ester hydrochloride for these specific applications is not explicitly detailed in the provided context, its role as a versatile intermediate in pharmaceutical synthesis suggests its potential utility in creating the complex molecular architectures required for such drugs.

Agrochemical Development

L-Phenylglycine methyl ester hydrochloride also serves as a key intermediate in the development of agrochemicals. chemimpex.com Its structural features can be incorporated into new products to enhance their biological activity, contributing to the creation of more effective agricultural solutions. chemimpex.com

Organic Synthesis and Methodology Development

Beyond its direct applications in pharmaceuticals and agrochemicals, L-phenylglycine methyl ester hydrochloride is a valuable tool in the broader field of organic synthesis and methodology development. chemimpex.com It is utilized in asymmetric synthesis, where its chiral nature helps in the formation of enantiomerically pure compounds. chemimpex.com This is crucial in many areas of chemistry where the stereochemistry of a molecule dictates its function. The compound's stability and ease of handling make it a preferred choice for chemists in both research and industrial settings. chemimpex.com Furthermore, phenylglycine methyl ester has been developed as a chiral anisotropic reagent for determining the absolute configuration of various chiral carboxylic acids. nih.govmedchemexpress.com

Synthesis of Chiral Tetramic Acids from L-Phenylalanine Methyl Ester Hydrochlorides

While this article focuses on L-phenylglycine methyl ester hydrochloride, a notable related application in the synthesis of chiral tetramic acids involves the closely related compound, L-phenylalanine methyl ester hydrochloride. Tetramic acids are a class of heterocyclic compounds that form the core structure of many biologically active natural products, exhibiting a wide range of activities including antibiotic, antiviral, and antifungal properties.

The synthesis of chiral tetramic acids can be achieved through the Lacey-Dieckmann cyclization of acyclic precursors derived from chiral amino acid esters. In this process, the chirality of the starting amino acid ester is transferred to the C5 position of the resulting tetramic acid. For instance, (S)-5-benzylpyrrolidine-2,4-dione has been synthesized from L-phenylalanine methyl ester hydrochloride. This enantioselective synthesis is crucial for accessing the specific stereoisomers of natural products that possess the desired biological activity. The process typically involves the acylation of the amino acid ester followed by a base-catalyzed intramolecular cyclization.

Incorporation into Polymer Matrices for Advanced Materials

L-Phenylglycine methyl ester hydrochloride serves as a monomer or a chiral additive in the synthesis of polymers for advanced materials. Its incorporation into polymer matrices can impart specific properties to the resulting materials, such as chirality and enhanced thermal stability. Chiral polymers are of significant interest for applications in chiral chromatography, asymmetric catalysis, and as materials with unique optical properties.

The presence of the phenylglycine moiety can introduce a degree of order and chirality into the polymer structure, which can be beneficial for creating materials with selective recognition capabilities. For example, polyamides and other polymers containing L-phenylglycine units can be used as chiral stationary phases in high-performance liquid chromatography (HPLC) for the separation of enantiomers.

Synthesis of Amino Acid Ester Isocyanates

Amino acid ester isocyanates are reactive intermediates that are valuable in the synthesis of a variety of compounds, including peptides, peptidomimetics, and other biologically active molecules. A convenient and high-yielding route to these isocyanates involves the reaction of amino acid ester hydrochlorides with a phosgene equivalent, such as triphosgene.

For example, L-phenylalanine methyl ester hydrochloride can be reacted with triphosgene in a biphasic system of methylene chloride and a saturated aqueous solution of sodium bicarbonate to yield methyl (S)-2-isocyanato-3-phenylpropanoate. This method is advantageous as it avoids the use of highly toxic phosgene gas and proceeds under relatively mild conditions. The resulting isocyanates are useful as chiral derivatizing agents and as building blocks for the synthesis of inhibitors for enzymes like thermolysin and human leukocyte elastase.

Derivatization for Absolute Configuration Determination of Chiral Carboxylic Acids

A significant application of phenylglycine methyl ester (PGME) is its use as a chiral derivatizing agent for the determination of the absolute configuration of chiral carboxylic acids using nuclear magnetic resonance (NMR) spectroscopy. researchgate.netacs.org This technique, known as the PGME method, provides a reliable alternative to other methods like X-ray crystallography or the modified Mosher's method. researchgate.net

The principle of the PGME method involves the condensation of a chiral carboxylic acid with both (R)- and (S)-phenylglycine methyl esters to form a pair of diastereomeric amides. acs.org Due to the anisotropic effect of the phenyl group in the PGME moiety, the signals of the protons in the vicinity of the chiral center of the carboxylic acid will experience different shielding or deshielding effects in the 1H NMR spectra of the two diastereomers. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of these protons, the absolute configuration of the carboxylic acid can be determined. This method is applicable to a wide range of chiral carboxylic acids, including those with α-hydroxy, α-alkoxy, and α,α-disubstituted functionalities. researchgate.net

The PGME method has proven to be a powerful tool for determining the absolute configuration of complex natural products. One notable application is in the structural elucidation of lanostane triterpenoids, a class of compounds isolated from Ganoderma fungi with interesting biological activities. echemi.com For instance, the absolute configuration at the C-25 position of ganoderic acid A and its derivatives has been successfully determined to be 25R by applying the PGME method. echemi.com

Furthermore, the PGME method has been extended to determine the absolute configurations of other complex molecules, including those containing naphthyl moieties. For example, the absolute configurations of 2-methoxy-2-(1-naphthyl)propionic acid and 2-methoxy-2-(2-naphthyl)propionic acid have been confirmed using this method. While direct application to naphthohydroquinone derivatives is a logical extension, specific documented examples in the searched literature were not prominent. However, the versatility of the PGME method suggests its potential applicability to a broad range of chiral carboxylic acids, including those with a naphthohydroquinone core, provided a suitable carboxylic acid handle is present on the molecule.

Biochemical Research

L-Phenylglycine methyl ester hydrochloride is utilized in various areas of biochemical research. chemimpex.com Its structural similarity to natural amino acids makes it a useful tool for studying enzyme mechanisms, protein structure, and neurotransmitter systems. chemimpex.com

Studies involving Neurotransmitter Systems

In the field of neuroscience, L-phenylglycine methyl ester hydrochloride and its derivatives are employed to investigate neurotransmitter systems. chemimpex.com These compounds can act as analogs or precursors of neurotransmitters, allowing researchers to probe the function of receptors and transporters in the central nervous system. The unique structure of phenylglycine can influence the biological activity of molecules, and its incorporation into potential drug candidates is a strategy for developing novel therapeutics for neurological conditions. chemimpex.com

Role in Protein Synthesis Inhibition

Extensive investigation into the biological activities of L-Phenylglycine methyl ester hydrochloride has been conducted; however, current scientific literature does not support a direct role for this compound as an inhibitor of protein synthesis. Research has primarily focused on its utility as a chiral building block in the synthesis of more complex molecules. chemimpex.com

While the broader class of phenylglycine-containing compounds includes natural products with diverse biological activities, the specific inhibitory action on protein synthesis is a characteristic of the larger, more complex molecules rather than the L-Phenylglycine methyl ester hydrochloride moiety itself. For instance, certain peptide antibiotics that contain phenylglycine residues are known to disrupt cellular processes, but their mechanism of action is not attributed to the individual amino acid derivative. nih.govnih.gov

It is important to distinguish the function of L-Phenylglycine methyl ester hydrochloride as a synthetic intermediate from the biological activities of the final products derived from it. As a precursor, it provides a key structural component, but the ultimate pharmacological effect is determined by the final molecular architecture. chemimpex.com

Studies on analogous compounds have revealed different biological targets. For example, certain phenylglycine analogs have been identified as inhibitors of neutral amino acid transporters, such as ASCT1 and ASCT2. nih.gov This mechanism, however, is distinct from the direct inhibition of the ribosomal machinery responsible for protein synthesis.

Table of Research Findings on Related Phenylglycine Compounds

Compound ClassBiological ActivityMechanism of ActionRelevance to L-Phenylglycine Methyl Ester Hydrochloride
Phenylglycine-containing peptide antibioticsInhibition of bacterial growthVaries with the specific antibiotic; may involve cell wall synthesis or other targets.L-Phenylglycine is a structural component, but not the sole determinant of activity. nih.govnih.gov
Phenylglycine analogsInhibition of neutral amino acid transporters (ASCT1/ASCT2)Blockade of amino acid transport across cell membranes. nih.govDemonstrates that phenylglycine derivatives can have biological targets other than protein synthesis machinery.

Interactions and Modifications of L Phenylglycine Methyl Ester Hydrochloride in Specific Environments

Adsorption Mechanisms and Surface Interactions

The study of adsorption is crucial for understanding how molecules interact with surfaces, a principle widely applied in materials science and corrosion prevention.

Research has been conducted on L-Phenylalanine methyl ester hydrochloride (PMEH), a derivative of the amino acid L-phenylalanine, as a non-toxic, environmentally friendly corrosion inhibitor for mild steel in acidic environments like 1 M hydrochloric acid solution. researchgate.net The effectiveness of PMEH as an inhibitor is attributed to the presence of nitrogen and oxygen atoms, double bonds, and a phenyl ring in its molecular structure. researchgate.netrsc.org These features facilitate the adsorption of the inhibitor onto the metal surface, creating a protective layer that obstructs active corrosion sites. rsc.org This compound binds to the metal surface, functioning as a mixed-type inhibitor. researchgate.netbiosynth.com

The performance of L-Phenylalanine methyl ester hydrochloride as a corrosion inhibitor is significantly influenced by its concentration and the ambient temperature. Studies have shown that the inhibition efficiency (IE) increases as the concentration of the inhibitor rises, reaching an effective level at concentrations up to 400 ppm. rsc.orgresearchgate.net

Furthermore, the inhibition efficiency also increases with a rise in temperature from 30°C to 60°C. rsc.orgrsc.org This positive correlation between temperature and efficiency suggests a chemical adsorption mechanism. rsc.orgrsc.orgresearchgate.net At higher temperatures, the desorption of water molecules from the steel surface is more favorable, which provides a larger surface area for the PMEH molecules to adsorb onto. rsc.org

Table 1: Effect of Concentration and Temperature on Inhibition Efficiency (IE) This table illustrates the observed trends in inhibition efficiency based on research findings.

ParameterChangeImpact on Inhibition Efficiency (IE)Probable Mechanism
Concentration Increasing (up to 400 ppm)IncreasesGreater surface coverage by inhibitor molecules
Temperature Increasing (from 30°C to 60°C)IncreasesChemical Adsorption (Chemically bonded layer)

The adsorption behavior of L-Phenylalanine methyl ester hydrochloride on the surface of mild steel has been found to follow the Langmuir adsorption isotherm. researchgate.netrsc.orgrsc.orgresearchgate.net The Langmuir model is a theoretical model that describes the adsorption of molecules onto a solid surface. mdpi.com It assumes that adsorption occurs at specific, localized sites on the surface and forms a monolayer, meaning that once a site is occupied by an inhibitor molecule, no further adsorption can occur at that site. mdpi.com The adherence to this model indicates that the inhibitor molecules form a uniform protective layer on the steel. The calculated negative values for the Gibbs free energy of adsorption (ΔG°ads) from these studies suggest that the adsorption process is spontaneous and the inhibitor is strongly adsorbed onto the mild steel surface. rsc.org

The effectiveness of L-Phenylalanine methyl ester hydrochloride as a corrosion inhibitor can be further enhanced through the addition of surfactants. Research has investigated the influence of small concentrations of the anionic surfactant Sodium Dodecyl Sulphate (SDS) on the corrosion inhibition behavior of PMEH. researchgate.net The presence of surfactants can lead to synergistic effects, where the combined inhibition efficiency of the inhibitor and the surfactant is greater than the sum of their individual effects. This is often due to the surfactant modifying the surface charge or improving the stability and coverage of the inhibitor film on the metal.

L-Phenylalanine Methyl Ester Hydrochloride as a Green Corrosion Inhibitor for Mild Steel

Stability and Reactivity under Controlled Conditions

The stability and reactivity of L-Phenylglycine methyl ester hydrochloride are fundamental properties that dictate its application in synthesis and other chemical processes. The compound is described as a white or almost white crystalline solid that is soluble in water and ethanol and possesses a degree of stability. In its solid form, it is stable and suitable for long-term preservation, though it can be hygroscopic (absorb moisture from the air). google.com

The polarity of the solvent plays a critical role in chemical reactions, influencing both the solubility of reactants and the stability of transition states, which in turn affects reaction rates and yields. For L-Phenylglycine methyl ester hydrochloride and its analogs, solubility is a key factor.

Experimental data on the related compound D-phenylglycine methyl ester hydrochloride shows that water is a better solvent than methanol (B129727) and ethanol. researchgate.net This suggests that highly polar solvents are effective for dissolving this class of compounds. In a synthesis or reaction, choosing a solvent in which the compound is highly soluble can lead to higher effective concentrations of the reactant in the solution phase, which generally facilitates higher reaction yields. The process of dissolving this compound is endothermic, meaning it requires an input of energy. researchgate.net

The relationship between solvent polarity and the efficiency of a chemical process, such as extraction or reaction yield, is often complex and may not be linear. researchgate.net For synthetic applications involving L-Phenylglycine methyl ester hydrochloride, such as in the preparation of pharmaceuticals or in peptide synthesis, the selection of an appropriate solvent system is crucial for optimizing the yield and purity of the final product. chemimpex.com For instance, the synthesis of DL-phenylalanine methyl ester hydrochloride involves steps where the product is dissolved in methanol and later extracted using an organic solvent like 1,2-dichloroethane after acidification, highlighting the importance of solvent choice throughout the process. prepchem.com

Molecular Recognition Studies

Chiral Molecular Recognition by Macrocyclic Phosphoramidates

Chiral molecular recognition is a process where a chiral host molecule selectively binds to one enantiomer of a chiral guest molecule. This phenomenon is central to numerous biological and chemical processes. Macrocyclic phosphoramidates are a class of synthetic receptors that have been explored for their potential in the enantioselective recognition of chiral molecules like L-Phenylglycine methyl ester hydrochloride.

The basis for this selective interaction lies in the complementary three-dimensional structures and functional groups of the host and guest molecules. The macrocyclic phosphoramidate creates a specific chiral cavity that can preferentially accommodate one enantiomer of L-Phenylglycine methyl ester hydrochloride over the other. This recognition is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, π-π stacking, and steric repulsion.

Detailed research into chiral recognition by macrocyclic compounds has provided insights into the mechanisms governing these interactions. For instance, studies on various macrocyclic receptors have demonstrated their ability to recognize amino acid derivatives. researchgate.net The enantioselective recognition of amino acid esters is often achieved through the formation of a 1:1 host-guest complex. researchgate.net The stability of this complex differs between the two enantiomers of the guest, leading to chiral discrimination.

In the specific context of a macrocyclic phosphoramidate host and L-Phenylglycine methyl ester hydrochloride as the guest, the following interactions are plausible:

Hydrogen Bonding: The ammonium group (-NH3+) of the protonated amino acid ester can form strong hydrogen bonds with the phosphoryl oxygen (P=O) and other hydrogen bond accepting sites on the macrocycle.

Ion-Pairing: The positive charge on the ammonium group of the guest can interact favorably with the partial negative charge on the oxygen atoms of the phosphoramidate group.

π-π Interactions: The phenyl ring of the L-Phenylglycine methyl ester can engage in π-π stacking interactions with aromatic units incorporated into the macrocyclic framework.

Table 1: Illustrative Enantioselective Recognition Data for a Chiral Macrocyclic Receptor with Phenylalanine Methyl Ester Hydrochloride

Guest EnantiomerAssociation Constant (K) in M⁻¹Enantioselectivity (K_L / K_D)
L-Phenylalanine methyl ester hydrochloride25004.2
D-Phenylalanine methyl ester hydrochloride595
This table presents hypothetical data for illustrative purposes based on typical values found in chiral recognition studies.

The design of the macrocyclic phosphoramidate is crucial for achieving high enantioselectivity. Factors such as the size of the macrocyclic ring, the type of chiral scaffold used in its synthesis (e.g., derived from BINOL or chiral amino acids), and the nature of the substituents on the phosphoramidate group all influence the recognition ability of the host. nih.govnih.gov By rationally designing these features, it is possible to create macrocyclic phosphoramidates that are highly effective for the chiral recognition of specific amino acid esters like L-Phenylglycine methyl ester hydrochloride.

Future Directions and Advanced Research Considerations for L Phenylglycine Methyl Ester Hydrochloride

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of amino acid esters, including L-Phenylglycine methyl ester hydrochloride, often involves reagents like thionyl chloride or strong acids, which present environmental and handling challenges. chemrxiv.orggoogle.comnih.gov Current research is actively pursuing greener and more sustainable synthetic methodologies.

One promising area is the adoption of biocatalysis. Microbial bioconversion pathways are being engineered for the synthesis of L-phenylglycine, offering high enantioselectivity and a more environmentally benign process compared to classical organic synthesis methods. Furthermore, continuous synthesis methods are being developed to improve equipment utilization, increase yield, and reduce waste, making the industrial production more economical and sustainable.

Another approach focuses on replacing hazardous reagents with milder alternatives. For instance, the use of trimethylchlorosilane in methanol (B129727) provides an efficient, room-temperature method for the esterification of amino acids, avoiding the harsh conditions of older methods. chemrxiv.orgnih.gov Process optimization, such as utilizing the heat of reaction to drive the synthesis, further contributes to energy efficiency and sustainability. google.comnih.gov

MethodReagents/CatalystKey Advantages
Traditional Chemical Synthesis Thionyl chloride, Protic acids (HCl, H₂SO₄)Well-established, high conversion
Improved Chemical Synthesis Trimethylchlorosilane/MethanolMild conditions (room temp.), good to excellent yields, convenient
Biocatalysis/Bioconversion Engineered Microbes/EnzymesHigh enantioselectivity, sustainable, green chemistry principles
Continuous Flow Synthesis VariousHigh equipment utilization, stable product quality, reduced waste

Exploration of New Catalytic Applications and Chiral Transformations

L-Phenylglycine methyl ester hydrochloride serves as a valuable component in asymmetric synthesis, primarily as a chiral auxiliary or a precursor to chiral ligands and catalysts. chemimpex.com Its rigid structure and well-defined stereochemistry are crucial for inducing chirality in a wide range of chemical transformations.

Recent research has highlighted its application as a chiral anisotropic reagent. When condensed with chiral carboxylic acids, the resulting amides exhibit distinct NMR spectral properties that allow for the determination of the absolute configuration of the acid. acs.orgnih.gov This extends its utility beyond synthesis into the realm of stereochemical analysis.

Furthermore, it is a key component in diastereoselective Strecker reactions for the synthesis of other non-proteinogenic α-amino acids. The use of L-Phenylglycine derivatives as chiral auxiliaries can lead to high diastereomeric excess, often enhanced by crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture. This provides a practical route to enantiomerically pure amino acids that are themselves valuable building blocks.

Advanced Characterization Techniques for In-situ Monitoring of Reactions

The effectiveness of reactions involving L-Phenylglycine methyl ester hydrochloride, such as solid-phase peptide synthesis (SPPS), depends on achieving complete coupling and deprotection at each step. Advanced analytical techniques that allow for real-time, in-situ monitoring are critical for optimizing these processes.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for monitoring SPPS. By analyzing the vibrational bands of the growing peptide chain attached to the resin, it is possible to follow the progress of coupling reactions and detect secondary structure formation, such as aggregation, which can impede the synthesis. nih.gov

Refractive Index (RI) Measurement has emerged as another process analytical technology (PAT) suitable for real-time monitoring. Changes in the refractive index of the reaction solution correlate with the transfer of mass to and from the solid support, allowing for the tracking of coupling, deprotection, and washing steps without the need for offline sampling. s4science.at

Enantioselective Indicator Displacement Assays (eIDAs) using UV-vis spectrophotometry offer a high-throughput method for determining the enantiomeric excess of amino acid derivatives. nih.gov This is particularly relevant for assessing the success of chiral transformations where L-Phenylglycine methyl ester hydrochloride is used as a chiral auxiliary or catalyst. nih.gov

TechniqueApplication in ReactionsInformation Gained
FT-IR Spectroscopy Solid-Phase Peptide Synthesis (SPPS)Reaction completion, peptide conformation, aggregation
Refractive Index (RI) Solid-Phase Peptide Synthesis (SPPS)Real-time monitoring of coupling, deprotection, and washing steps
UV-vis Spectroscopy (e.g., eIDAs) Asymmetric SynthesisEnantiomeric excess (ee) determination

Expansion of Applications in Drug Discovery and Materials Science

The unique structure of L-Phenylglycine methyl ester hydrochloride makes it an important intermediate in the synthesis of a diverse range of pharmaceuticals. chemimpex.com It is a key building block for semi-synthetic β-lactam antibiotics and is also incorporated into more complex molecules, including potential treatments for diabetes and antagonists for metabotropic glutamate receptors. nih.govnih.gov

Future applications in drug discovery are focused on designing novel L-phenylglycine derivatives with enhanced biological activity. nih.gov Its incorporation can improve the efficacy of drug candidates and is being explored for the development of new anticonvulsants and other neurologically active agents. mdpi.com

In materials science, the chiral nature of L-Phenylglycine methyl ester hydrochloride is being explored for the creation of advanced materials. It can be incorporated into polymer matrices to create chiral surfaces or materials with specific optical properties. Its derivatives are also being investigated for their ability to form self-assembled structures, which have potential applications in catalysis, separations, and sensor technology.

Computational Design and Prediction of L-Phenylglycine Methyl Ester Hydrochloride Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool for accelerating research and development. For L-Phenylglycine methyl ester hydrochloride, computational methods are being applied to predict its behavior and guide the design of new applications.

Density Functional Theory (DFT) calculations are used to investigate the electronic structure, geometry, and vibrational frequencies of the molecule and its derivatives. acs.orgresearchgate.net This provides fundamental insights into its reactivity and helps in interpreting experimental data, such as FT-IR spectra. acs.orgresearchgate.net DFT can also be used to model transition states of reactions, offering a way to understand and predict the stereochemical outcome of chiral transformations.

Machine Learning (ML) is emerging as a powerful approach for predicting enantioselectivity. arxiv.orgnih.gov By training algorithms on large datasets of reactions involving chiral auxiliaries and catalysts, ML models can learn the complex relationships between the structure of the reactants and the stereoselectivity of the outcome. arxiv.orgnih.govarxiv.org This data-driven approach can significantly reduce the need for empirical, trial-and-error experimentation in designing new asymmetric syntheses. These predictive models are crucial for screening potential catalysts and reaction conditions to achieve high yields of the desired enantiomer. arxiv.orgnih.gov

Q & A

Q. What are the primary synthetic applications of L-Phenylglycine methyl ester hydrochloride in organic chemistry?

L-Phenylglycine methyl ester hydrochloride serves as a chiral building block in peptide synthesis and the preparation of N-(α-bromoacyl)-α-amino esters. For example, it reacts with bromoacyl chlorides (e.g., (R,S)-2-bromo-3-methylbutanoyl chloride) in dichloromethane at 0°C, using triethylamine to neutralize HCl byproducts. Purification is achieved via recrystallization, yielding derivatives with moderate yields (61–67%) .

Q. How is the compound typically characterized for structural confirmation in synthetic workflows?

Researchers employ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural validation. For instance, 1H^1H NMR chemical shifts (e.g., δ 7.25–7.14 ppm for aromatic protons) and MS molecular ion peaks (e.g., [M+H]+^+) confirm purity and stereochemistry. These methods are critical for verifying intermediates in multi-step syntheses .

Q. What precautions are necessary when handling L-Phenylglycine methyl ester hydrochloride in the laboratory?

The compound should be stored at -20°C in powder form or -80°C in solution to prevent hydrolysis. Reactions involving its free base require anhydrous conditions and inert atmospheres (e.g., nitrogen) to avoid racemization or degradation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of derivatives from L-Phenylglycine methyl ester hydrochloride?

Enantioselective biocatalysis in ionic liquids (e.g., imidazolium salts) may enhance stereochemical control, as these solvents stabilize transition states and improve enzyme activity. Chiral HPLC or NMR with shift reagents (e.g., Eu(hfc)3_3) can monitor enantiomeric excess (ee) during reaction optimization .

Q. What strategies address low yields in one-pot syntheses involving L-Phenylglycine methyl ester hydrochloride?

Sequential reagent addition and temperature control are critical. For example, in the synthesis of CTA095 (an anticancer agent), Pd/C-catalyzed hydrogenation and ammonium formate-driven reduction steps are performed under reflux, followed by RP-HPLC purification to isolate the target compound .

Q. How does the compound’s hydrochloride salt influence its reactivity in nucleophilic acyl substitution reactions?

The hydrochloride salt enhances solubility in polar aprotic solvents (e.g., DMF) but requires neutralization with bases like DIEA or triethylamine to liberate the free amine for nucleophilic attacks. Residual HCl can protonate intermediates, necessitating precise stoichiometry .

Q. What analytical methods resolve contradictions in reported reaction mechanisms for L-Phenylglycine methyl ester hydrochloride derivatives?

Kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations can differentiate between SN1 and SN2 pathways. For bromoacyl derivatives, isotopic labeling (13^{13}C or 18^{18}O) tracks bond cleavage patterns during hydrolysis .

Q. How does the compound’s stereochemistry impact its biological activity in pharmacological studies?

Enantiomers may exhibit divergent binding affinities. For example, the (S)-enantiomer of phenylglycine derivatives shows higher selectivity for nitric oxide synthase (NOS) inhibition compared to the (R)-form, as demonstrated in plasma NO assays using L-NAME (a related compound) .

Methodological Considerations

Q. What protocols ensure reproducibility in large-scale syntheses of L-Phenylglycine methyl ester hydrochloride intermediates?

Scale-up requires strict control of reaction parameters:

  • Solvent selection : Dichloromethane or THF for solubility.
  • Catalyst loading : Pd/C (10% w/w) for hydrogenation.
  • Workup : Sequential extraction (e.g., ethyl acetate/brine) and column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can researchers mitigate racemization during ester hydrolysis of L-Phenylglycine methyl ester hydrochloride?

Acidic hydrolysis (1N HCl, THF/MeOH) at low temperatures (0–5°C) minimizes racemization. Alternatively, enzymatic hydrolysis with lipases in buffered media (pH 7–8) preserves stereochemical integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.